N-[2-(azepan-1-yl)-2-oxoethyl]-2-chloro-5-(trifluoromethyl)benzenesulfonamide
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Overview
Description
N-[2-(azepan-1-yl)-2-oxoethyl]-2-chloro-5-(trifluoromethyl)benzenesulfonamide is a complex organic compound characterized by the presence of an azepane ring, a trifluoromethyl group, and a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(azepan-1-yl)-2-oxoethyl]-2-chloro-5-(trifluoromethyl)benzenesulfonamide typically involves multiple steps. One common method includes the reaction of 2-chloro-5-(trifluoromethyl)benzenesulfonyl chloride with azepane in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(azepan-1-yl)-2-oxoethyl]-2-chloro-5-(trifluoromethyl)benzenesulfonamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The amide bond can be hydrolyzed in the presence of acids or bases to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Nucleophilic substitution: Formation of substituted benzenesulfonamides.
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of amines or alcohols.
Hydrolysis: Formation of carboxylic acids and amines.
Scientific Research Applications
N-[2-(azepan-1-yl)-2-oxoethyl]-2-chloro-5-(trifluoromethyl)benzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Biology: Used in studies to understand enzyme inhibition and protein-ligand interactions.
Materials Science: Explored for its use in the development of novel materials with unique properties, such as enhanced thermal stability and chemical resistance.
Industry: Utilized in the synthesis of advanced polymers and coatings.
Mechanism of Action
The mechanism of action of N-[2-(azepan-1-yl)-2-oxoethyl]-2-chloro-5-(trifluoromethyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular membranes, altering their permeability and affecting cellular processes. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(piperidin-1-yl)-2-oxoethyl]-2-chloro-5-(trifluoromethyl)benzenesulfonamide
- N-[2-(morpholin-1-yl)-2-oxoethyl]-2-chloro-5-(trifluoromethyl)benzenesulfonamide
- N-[2-(pyrrolidin-1-yl)-2-oxoethyl]-2-chloro-5-(trifluoromethyl)benzenesulfonamide
Uniqueness
N-[2-(azepan-1-yl)-2-oxoethyl]-2-chloro-5-(trifluoromethyl)benzenesulfonamide is unique due to the presence of the azepane ring, which imparts distinct steric and electronic properties compared to its analogs
Properties
IUPAC Name |
N-[2-(azepan-1-yl)-2-oxoethyl]-2-chloro-5-(trifluoromethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClF3N2O3S/c16-12-6-5-11(15(17,18)19)9-13(12)25(23,24)20-10-14(22)21-7-3-1-2-4-8-21/h5-6,9,20H,1-4,7-8,10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMXUEHLILCPAAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CNS(=O)(=O)C2=C(C=CC(=C2)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClF3N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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